![molecular formula C8H15N3 B2704108 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1783518-74-0](/img/structure/B2704108.png)
4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (BMP) is a synthetic compound with a wide range of applications in the field of organic synthesis and biochemistry. BMP is an important building block for the synthesis of a variety of compounds, and its use in the laboratory has been increasing in recent years due to its advantageous properties. This article will discuss the synthesis method of BMP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Catalyst for Oxidation of Styrene
This compound can be used in the synthesis of catalysts for the oxidation of styrene and other olefins . The catalysts are key for the selective oxidation of styrene and other olefins to value-added intermediates . The oxidation process uses tert-butyl hydroperoxide (TBHP) as an oxidant .
Alkylation of p-Cresol
The compound can be used in the alkylation of p-cresol with tert-butyl alcohol . This process is significant due to its wide application in industry, including the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .
Synthesis of Pyrazole Derivatives
The compound can be used in the synthesis of new pyrazole derivatives . These derivatives have been found to be effective PDE4 inhibitors for treating anti-inflammatory diseases .
Intermediate in Chemical Industry
The compound can be used as an intermediate in the chemical industry for producing esters of PTBBA , a chain stop agent in resins . It is also used as a potent yeast sirtuin (Sir2p) inhibitor .
Inhibitor in Polymerization
The compound can be used as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers . It plays an important role in the synthesis of tungsten oxide nanoparticles by nonaqueous sol-gel process .
Stabilizer in Manufacturing of Polyurethane Foam
The compound can act as a stabilizer in the manufacturing of polyurethane foam . This application is crucial in industries that produce foams for various uses .
Mechanism of Action
Target of Action
The primary targets of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine . These factors could include temperature, pH, and the presence of other molecules in the environment. Understanding these influences is crucial for predicting the compound’s behavior in different contexts, including its potential uses in medicine or industry.
properties
IUPAC Name |
4-tert-butyl-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMHYSCCQJJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N(N=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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